(5-Methoxy-2-methylphenyl)methanol
Overview
Description
(5-Methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, with a methanol group (-CH₂OH) at the para position relative to the methoxy group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Methoxy-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (5-Methoxy-2-methylphenyl)methanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of (5-Methoxy-2-methylphenyl)methanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (5-Methoxy-2-methylphenyl)methanone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrobromic acid (HBr), other nucleophiles
Major Products:
Oxidation: (5-Methoxy-2-methylphenyl)methanone
Reduction: (5-Methoxy-2-methylphenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-Methoxy-2-methylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups can influence its binding affinity and specificity for these targets . Further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
(4-Methoxy-2-methylphenyl)methanol: Similar structure but with the methoxy group at the para position relative to the methyl group.
(5-Methoxy-2-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(5-Methoxy-2-methylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (5-Methoxy-2-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(5-methoxy-2-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5,10H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWMWGTOQVFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299345 | |
Record name | 5-Methoxy-2-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73502-04-2 | |
Record name | 5-Methoxy-2-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73502-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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